molecular formula C14H22N2 B13156117 1-Benzyl-2,6-dimethylpiperidin-3-amine CAS No. 1315368-28-5

1-Benzyl-2,6-dimethylpiperidin-3-amine

Cat. No.: B13156117
CAS No.: 1315368-28-5
M. Wt: 218.34 g/mol
InChI Key: ULXWOSFIBHNQLH-UHFFFAOYSA-N
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Description

1-Benzyl-2,6-dimethylpiperidin-3-amine is an organic compound that belongs to the piperidine class of chemicals It is characterized by a piperidine ring substituted with benzyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,6-dimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride and triethylamine. The reaction is typically carried out in toluene at 35°C, followed by the addition of sodium triacetoxyborohydride and glacial acetic acid .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,6-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Benzyl-2,6-dimethylpiperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,6-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-2,6-dimethylpiperidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1315368-28-5

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-2,6-dimethylpiperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-11-8-9-14(15)12(2)16(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3

InChI Key

ULXWOSFIBHNQLH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(N1CC2=CC=CC=C2)C)N

Origin of Product

United States

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